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molecular formula C11H14FN3O B3113228 4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one CAS No. 194350-90-8

4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one

Cat. No. B3113228
M. Wt: 223.25 g/mol
InChI Key: NYDJZBUXALSJLT-UHFFFAOYSA-N
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Patent
US06069145

Procedure details

3-Fluoro-4-(4-methyl-3-oxopiperazin-1-yl)nitrobenzene (3.33 g) was dissolved in a mixture of DMF (40 ml) and methanol (10 ml), and the solution flushed with argon. Ammonium formate (4.15 g) was added, and the mixture cooled to 5° C. Palladium (10% on carbon, 104 mg) was added, and the temperature allowed to rise to ambient as the mixture was stirred under argon for 2 hours. Solvents were evaporated to give an air sensitive product, 5-amino-2-(4-methyl-3-oxopiperazin-1-yl)fluorobenzene, which was used as such in the next stage.
Name
3-Fluoro-4-(4-methyl-3-oxopiperazin-1-yl)nitrobenzene
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:16]([O-])=O)[CH:5]=[CH:6][C:7]=1[N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[C:10](=[O:15])[CH2:9]1>CN(C=O)C.CO>[NH2:16][C:4]1[CH:5]=[CH:6][C:7]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[C:10](=[O:15])[CH2:9]2)=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
3-Fluoro-4-(4-methyl-3-oxopiperazin-1-yl)nitrobenzene
Quantity
3.33 g
Type
reactant
Smiles
FC=1C=C(C=CC1N1CC(N(CC1)C)=O)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred under argon for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution flushed with argon
ADDITION
Type
ADDITION
Details
Ammonium formate (4.15 g) was added
ADDITION
Type
ADDITION
Details
Palladium (10% on carbon, 104 mg) was added
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)F)N1CC(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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